molecular formula C22H18BrClN2O B391043 4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether

4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether

Cat. No.: B391043
M. Wt: 441.7g/mol
InChI Key: LBKVJTXFBAFUBG-UHFFFAOYSA-N
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Description

4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether typically involves multi-step organic reactions. One common method includes the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Halogen substituents (bromine and chlorine) can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while reduction can produce dihydropyrazole derivatives with varying degrees of saturation.

Scientific Research Applications

4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy substituents can enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-methoxyphenyl)-1-(3-chlorophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-bromophenyl)-1-(3-methoxyphenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether lies in its specific arrangement of substituents, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H18BrClN2O

Molecular Weight

441.7g/mol

IUPAC Name

3-(4-bromophenyl)-2-(3-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C22H18BrClN2O/c1-27-20-11-7-15(8-12-20)21-14-22(16-5-9-17(23)10-6-16)26(25-21)19-4-2-3-18(24)13-19/h2-13,22H,14H2,1H3

InChI Key

LBKVJTXFBAFUBG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl

Origin of Product

United States

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